

# spectroscopic data (NMR, IR, Mass) of 5-(2-chlorophenyl)-1H-tetrazole

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## Compound of Interest

Compound Name: 5-(2-chlorophenyl)-1H-tetrazole

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An In-Depth Technical Guide to the Spectroscopic Characterization of **5-(2-chlorophenyl)-1H-tetrazole**

## Introduction

**5-(2-chlorophenyl)-1H-tetrazole** is a substituted heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block in the synthesis of various pharmaceutical agents, including antihypertensive and anticonvulsant drugs.<sup>[1]</sup> Its biological activity is intrinsically linked to its molecular structure, making unequivocal characterization essential. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. The methodologies and interpretations presented herein are grounded in established principles and validated through peer-reviewed data, offering a definitive resource for researchers in the field.

Table 1: Physicochemical Properties of **5-(2-chlorophenyl)-1H-tetrazole**

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClN <sub>4</sub>	[1][2]
Molecular Weight	180.59 g/mol	[1][2]
Melting Point	180–181 °C	[3]
Appearance	Yellowish solid	[3]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For **5-(2-chlorophenyl)-1H-tetrazole**, both <sup>1</sup>H and <sup>13</sup>C NMR provide critical information about the carbon-hydrogen framework and the arrangement of substituents. The data presented was acquired in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>), a common solvent for tetrazole derivatives due to its high polarity.

### <sup>1</sup>H NMR (Proton NMR) Analysis

The <sup>1</sup>H NMR spectrum reveals the disposition of protons on the aromatic ring. The data reported in the literature presents the aromatic signals as four separate singlets, which is atypical for a 1,2-disubstituted benzene ring where spin-spin coupling should produce complex multiplets (e.g., doublets, triplets).[3] This is likely a simplification in the data reporting; a more realistic interpretation involves coupled multiplets characteristic of an ABCD spin system. The acidic proton on the tetrazole ring (N-H) is often observed as a very broad signal at a low field (δ > 15 ppm) in DMSO-d<sub>6</sub>, or it may be absent due to exchange with residual water.[3][4]

Table 2: <sup>1</sup>H NMR Data for **5-(2-chlorophenyl)-1H-tetrazole** (500 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.83	m	1H	Aromatic H
7.72	m	1H	Aromatic H
7.65	m	1H	Aromatic H
7.58	m	1H	Aromatic H
~17 (Expected)	br s	1H	N-H (tetrazole)

Data from Peng, Y. et al. (2011).[3]

Multiplicity interpreted as multiplet (m) based on expected coupling patterns. Expected N-H shift based on similar compounds.[3]  
[4]

## <sup>13</sup>C NMR Analysis

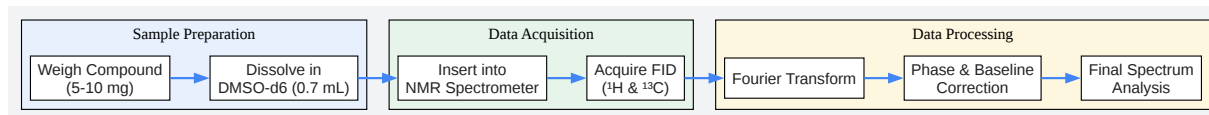
The <sup>13</sup>C NMR spectrum accounts for all unique carbon atoms in the molecule. There are seven expected signals: one for the tetrazole carbon and six for the 2-chlorophenyl ring carbons. The reported data lists six signals in the aromatic region, suggesting a possible overlap of two signals or that the tetrazole carbon signal was not reported in the provided peak list.[3] The tetrazole carbon typically appears at a low field ( $\delta > 150$  ppm) due to the influence of the four nitrogen atoms.[4]

Table 3: <sup>13</sup>C NMR Data for **5-(2-chlorophenyl)-1H-tetrazole** (125 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
~154 (Expected)	C (tetrazole)
133.1	Aromatic C
132.4	Aromatic C
132.2	Aromatic C
130.9	Aromatic C
128.3	Aromatic C
124.6	Aromatic C
Data from Peng, Y. et al. (2011). <sup>[3]</sup> Expected tetrazole carbon shift based on analogous structures. <sup>[4]</sup>	

## Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **5-(2-chlorophenyl)-1H-tetrazole** in 0.7 mL of DMSO-d<sub>6</sub>.
- Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker-AM 500 or equivalent, operating at 500 MHz for <sup>1</sup>H and 125 MHz for <sup>13</sup>C nuclei.<sup>[3]</sup>
- Data Acquisition: Record spectra at ambient temperature. Reference chemical shifts to the residual solvent signal of DMSO-d<sub>6</sub> ( $\delta$  2.50 for <sup>1</sup>H,  $\delta$  39.52 for <sup>13</sup>C) or an internal standard like tetramethylsilane (TMS).<sup>[3]</sup>
- Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) signal, followed by phase and baseline correction to obtain the final spectrum.



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*Fig. 1: Standard workflow for NMR sample preparation and analysis.*

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of **5-(2-chlorophenyl)-1H-tetrazole** displays characteristic bands for the tetrazole and substituted phenyl moieties.

## Interpretation of IR Spectrum

The key diagnostic bands include the N-H stretching vibration, which is typically broad due to hydrogen bonding, and the various stretching and bending modes of the tetrazole and aromatic rings. The disappearance of a strong nitrile (C≡N) band around 2230 cm<sup>-1</sup> (from the precursor 2-chlorobenzonitrile) and the appearance of N-H and C=N/N=N bands provide clear evidence for the successful formation of the tetrazole ring.<sup>[5]</sup>

Table 4: Key IR Absorption Bands for **5-(2-chlorophenyl)-1H-tetrazole**

Frequency (cm <sup>-1</sup> )	Intensity	Vibrational Assignment
2923	Medium-Weak	Aromatic C-H Stretch
~3100-2500	Broad	N-H Stretch (H-bonded)
1602	Medium	Aromatic C=C Stretch
1563	Medium	C=N / N=N Ring Stretch (Tetrazole)
1470	Strong	Aromatic C=C Stretch
Data from Peng, Y. et al. (2011).[3]		

## Experimental Protocol: IR Data Acquisition

- **Sample Preparation:** Prepare a solid sample, typically as a KBr (potassium bromide) pellet. Mix a small amount of the compound with dry KBr powder and press it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Record the spectrum using an FTIR spectrometer, such as a Perkin-Elmer 2000.[3]
- **Data Acquisition:** Collect the spectrum over the range of 4000–400 cm<sup>-1</sup>.
- **Processing:** Perform a background correction using a blank KBr pellet or an empty ATR crystal to obtain the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like tetrazoles, as it typically yields the intact molecular ion with minimal fragmentation.

## Analysis of ESI-MS Data

The ESI-MS data was acquired in negative ion mode, which is common for acidic compounds like 1H-tetrazoles. The spectrum shows a prominent peak at an  $m/z$  of 179, corresponding to the deprotonated molecule  $[M-H]^-$ .<sup>[3]</sup> This observation confirms the molecular weight of **5-(2-chlorophenyl)-1H-tetrazole** (180.59 g/mol ).

Table 5: ESI-MS Data for **5-(2-chlorophenyl)-1H-tetrazole**

Ionization Mode	Observed $m/z$	Ion Assignment
ESI Negative	179	$[M-H]^-$
Data from Peng, Y. et al. (2011). <sup>[3]</sup>		

## Characteristic Fragmentation Pathway

Tandem mass spectrometry (MS/MS) studies on 5-substituted 1H-tetrazoles have established a key diagnostic fragmentation pattern. In negative ion mode, the deprotonated molecule  $[M-H]^-$  characteristically loses a molecule of nitrogen ( $N_2$ , 28 Da).<sup>[6][7]</sup> This fragmentation is a signature feature that can be used to confirm the presence of the tetrazole ring. In positive ion mode, the protonated molecule  $[M+H]^+$  would be expected to lose a molecule of hydrazoic acid ( $HN_3$ , 43 Da).<sup>[6][7]</sup>

*Fig. 2: Characteristic fragmentation of 5-substituted 1H-tetrazoles in negative ESI-MS.*

## Experimental Protocol: Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Instrumentation:** Use a mass spectrometer equipped with an electrospray ionization source, such as a Thermo Fisher instrument.<sup>[3]</sup>
- **Data Acquisition:** Infuse the sample solution directly into the ESI source. Acquire data in negative ion scanning mode over a relevant  $m/z$  range (e.g., 50-500).
- **Analysis:** Identify the peak corresponding to the deprotonated molecular ion  $[M-H]^-$ .

## Conclusion

The collective spectroscopic data provides a definitive structural confirmation of **5-(2-chlorophenyl)-1H-tetrazole**.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (N-H, C=N, aromatic C-H), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This guide synthesizes the available data into a coherent and practical resource, establishing a validated spectroscopic profile for this important chemical entity.

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